5-Chloro-3-iodobenzo[b]thiophene
CAS No.: 2166566-68-1
Cat. No.: VC18325745
Molecular Formula: C8H4ClIS
Molecular Weight: 294.54 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2166566-68-1 |
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Molecular Formula | C8H4ClIS |
Molecular Weight | 294.54 g/mol |
IUPAC Name | 5-chloro-3-iodo-1-benzothiophene |
Standard InChI | InChI=1S/C8H4ClIS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |
Standard InChI Key | QTWUPALVOACXGM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CS2)I |
Introduction
Synthetic Methodologies
Direct Halogenation Strategies
The synthesis of 5-chloro-3-iodobenzo[b]thiophene typically involves sequential halogenation steps. A representative procedure involves:
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Chlorination: Electrophilic chlorination of benzo[b]thiophene using in the presence of a Lewis acid (e.g., ) selectively introduces chlorine at the 5-position .
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Iodination: Subsequent iodination at the 3-position is achieved via directed ortho-metalation. For example, treatment with lithium diisopropylamide (LDA) generates a lithium intermediate, which reacts with iodine to afford the target compound .
Table 1: Optimization of Iodination Conditions
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-catalyzed reactions. For instance, a palladium/copper system facilitates the coupling of 5-chlorobenzo[b]thiophene with iodobenzene derivatives under atmosphere, achieving moderate yields .
Chemical and Physical Properties
Structural and Spectral Data
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: Characteristic signals include aromatic protons at δ 7.2–7.8 ppm and absence of protons adjacent to iodine due to deshielding effects.
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: The iodine-bearing carbon resonates at δ 95–100 ppm, while the chlorine-substituted carbon appears near δ 125 ppm .
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Melting Point: 158–160°C (decomposition observed above 160°C) .
Reactivity Profile
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Nucleophilic Aromatic Substitution: The chlorine substituent undergoes substitution with strong nucleophiles (e.g., amines) under elevated temperatures.
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Cross-Coupling Reactions: The iodine atom participates in Suzuki-Miyaura and Ullmann couplings, enabling access to biaryl systems .
Applications in Pharmaceutical and Materials Chemistry
Drug Discovery
Benzo[b]thiophenes are privileged scaffolds in kinase inhibitor design. The iodine substituent in 5-chloro-3-iodobenzo[b]thiophene allows rapid diversification via cross-coupling, as demonstrated in the synthesis of thrombin inhibitors .
Organic Electronics
The compound’s extended π-system and halogen substituents enhance charge transport properties. Derivatives have been incorporated into organic field-effect transistors (OFETs), achieving hole mobilities of .
Table 2: Key Applications and Derivatives
Application | Derivative Structure | Performance Metric | Reference |
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Kinase Inhibition | Biaryl-coupled analog | IC = 12 nM | |
OFETs | 3,5-Diiodobenzo[b]thiophene |
Future Research Directions
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